molecular formula C18H17NO3 B12574928 (3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one CAS No. 608122-70-9

(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one

Cat. No.: B12574928
CAS No.: 608122-70-9
M. Wt: 295.3 g/mol
InChI Key: XBQHNXLCOAIENZ-HLLBOEOZSA-N
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Description

The compound (3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one is a chiral pyrrolidin-2-one derivative offered for research and development purposes. This structural class of compounds, characterized by a pyrrolidin-2-one core with multiple stereocenters, is of significant interest in medicinal chemistry and pharmacology. While the specific biological profile of this analog is under investigation, closely related molecules are known to exhibit notable pharmacological activity. For instance, the well-studied compound Clausenamide, which shares a similar 1-methyl-4-phenylpyrrolidin-2-one scaffold, has been extensively referenced in scientific literature . Furthermore, pyrrolidine derivatives, in general, represent a privileged scaffold in drug discovery, with diverse applications documented in patent literature, including their investigation as inhibitors for various protease targets . The presence of multiple functional groups, including a benzoyl moiety and hydroxy group, on this specific stereochemically defined framework makes it a valuable intermediate or target molecule for synthesizing novel compounds and exploring structure-activity relationships (SAR). Researchers can utilize this chemical to probe biological mechanisms or as a building block in the development of new therapeutic agents. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

608122-70-9

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(3R,4R,5S)-5-benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one

InChI

InChI=1S/C18H17NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-15,17,21H,1H3/t14-,15+,17-/m1/s1

InChI Key

XBQHNXLCOAIENZ-HLLBOEOZSA-N

Isomeric SMILES

CN1[C@@H]([C@H]([C@H](C1=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Core: The initial step involves the formation of the pyrrolidinone ring. This can be achieved through a cyclization reaction of an appropriate precursor, such as an amino acid derivative or a keto ester.

    Introduction of Substituents: The benzoyl, hydroxy, methyl, and phenyl groups are introduced through various substitution reactions. For instance, the benzoyl group can be introduced via Friedel-Crafts acylation, while the hydroxy group can be added through hydroxylation reactions.

    Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (3R,4R,5S) configuration.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzoyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Electrophiles or nucleophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups replacing the benzoyl or phenyl groups.

Scientific Research Applications

(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereoselective biological processes.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Molecular Weight

The substituents at positions 3, 4, and 5 significantly influence molecular weight and lipophilicity. For example:

Compound Name Substituents (Position 5) Molecular Weight Key Features Reference
Target Compound Benzoyl Not Provided High aromaticity, polar ketone N/A
(3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one Biphenylmethyl 265.35 Increased lipophilicity
(3S,4S,5S*)-1-(4-Methoxybenzyl)-5-(2-furyl)-3-hydroxy-4-(methoxycarbonyl)pyrrolidin-2-one 2-Furyl Not Provided Electron-rich heterocycle
  • Benzoyl vs.
  • Furyl vs. Benzoyl : The 2-furyl group in introduces electron-rich aromaticity, which may enhance reactivity in cycloaddition reactions compared to the benzoyl group.

Stereochemical and Crystallographic Effects

Stereochemistry at positions 3, 4, and 5 dictates molecular conformation and stability. For instance:

  • The (3R,4R,5S) configuration in the target compound contrasts with the (3R,4R,5R) stereoisomer described in a related pentafluorophenyl ester intermediate . Such epimeric differences can lead to distinct hydrogen-bonding networks and crystal packing. In , the (3R,4R,5S) configuration stabilizes the crystal via bifurcating intramolecular and intermolecular hydrogen bonds involving methoxy groups.

Functional Group Impact on Physicochemical Properties

  • Methoxycarbonyl vs. Benzoyl : Methoxycarbonyl substituents (e.g., in ) introduce ester functionality, which may increase metabolic susceptibility compared to the stable benzoyl group in the target compound.

Melting Points and Purification

Melting points vary significantly with substituent composition:

  • (3S,4S,5S*)-1-(4-Methoxybenzyl)-5-(2-furyl)-3-hydroxy-4-(methoxycarbonyl)pyrrolidin-2-one: 111–113°C
  • (3R,4S,5S*)-1-Benzyl-5-(2-furyl)-3-hydroxy-4-(methoxycarbonyl)pyrrolidin-2-one: 133–135°C
    The higher melting point of the latter may reflect stronger intermolecular interactions due to benzyl vs. 4-methoxybenzyl groups.

Bioactivity and Pharmacological Implications

  • Pyridinyl-substituted pyrrolidinones (e.g., (5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one ) exhibit modified basicity due to the nitrogen in the pyridine ring, which could influence receptor binding compared to the benzoyl group.
  • Halogenated analogs like 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one demonstrate how fluorine atoms enhance metabolic stability and electronic effects.

Biological Activity

(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one, commonly referred to as a pyrrolidinone derivative, has garnered interest in pharmacological research due to its potential therapeutic applications. This compound's structure and stereochemistry suggest unique interactions with biological targets, particularly in the central nervous system (CNS). This article delves into its biological activity, synthesizing findings from various studies.

  • Molecular Formula : C18_{18}H17_{17}NO3_3
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 608122-70-9
  • LogP : 1.79 (indicating moderate lipophilicity)

Research indicates that (3R,4R,5S)-5-benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one may exert its effects through modulation of neurotransmitter systems, particularly by interacting with dopamine and serotonin transporters. Such interactions are crucial in the treatment of various neurological disorders.

Neuropharmacological Effects

  • Dopamine Transporter Affinity : Studies have shown that this compound exhibits significant affinity for the dopamine transporter (DAT), which is pivotal in regulating dopaminergic signaling. This suggests potential applications in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .
  • Cognitive Enhancement : The compound has been evaluated for its cognitive-enhancing properties. In animal models, it demonstrated efficacy in improving memory retention and alleviating cognitive deficits induced by scopolamine, a cholinergic antagonist .
  • Sigma Receptor Modulation : It is hypothesized that the compound may act as a positive allosteric modulator of sigma receptors, which are implicated in neuroprotection and cognitive function enhancement .

Case Studies

A series of preclinical studies have been conducted to evaluate the biological activity of (3R,4R,5S)-5-benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one:

StudyModelFindings
Zvejniece et al. (2018)Mouse modelsDemonstrated enhanced cognitive performance in passive avoidance and Y-maze tests when treated with the compound .
Research on Transporter AffinityIn vitro assaysHigh affinity for DAT and moderate affinity for norepinephrine transporter (NET), indicating potential for treating mood disorders .

Safety and Toxicology

While initial findings are promising regarding the therapeutic potential of (3R,4R,5S)-5-benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one, further studies are necessary to assess its safety profile. Preliminary toxicity assessments indicate that it does not exhibit significant mutagenic properties in vitro .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for (3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise functionalization : Begin with a pyrrolidinone core and introduce substituents via nucleophilic acyl substitution or coupling reactions. For example, benzoylation at the C5 position can be achieved using benzoyl chloride in the presence of a base like triethylamine .
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to establish the (3R,4R,5S) configuration. Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy.
  • Yield optimization : Adjust solvent polarity (e.g., dichloromethane for low-temperature reactions) and stoichiometry of reagents. For instance, reports a 47% yield for a structurally analogous pyrrolidinone derivative using controlled equivalents of aldehyde .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry of this compound?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. For example, highlights the use of SHELXL for refining structures with six chiral centers, supported by hydrogen-bonding networks to stabilize the lattice .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm vicinal diastereotopic protons. 13^{13}C-NMR and NOESY can differentiate benzoyl and phenyl group orientations.
  • Polarimetry : Measure optical rotation and compare with literature values for enantiopure standards.

Q. How can researchers address low yields or side-product formation during the introduction of the benzoyl group?

  • Methodology :

  • Protecting group strategy : Temporarily mask the hydroxyl group at C3 with tert-butyldimethylsilyl (TBDMS) ether to prevent undesired acylation. Deprotect post-benzoylation using tetrabutylammonium fluoride (TBAF).
  • Reaction monitoring : Use TLC or LC-MS to track benzoyl chloride consumption. Quench excess reagent with aqueous sodium bicarbonate to minimize hydrolysis.

Advanced Research Questions

Q. How can crystallographic data contradictions arising from crystal twinning or positional disorder be resolved?

  • Methodology :

  • Data collection : Use high-resolution synchrotron radiation (e.g., λ = 0.71073 Å, as in ) to improve signal-to-noise ratios. Collect multiple datasets to identify twinning laws .
  • Refinement tools : In SHELXL, apply TWIN/BASF commands to model twinned domains. For positional disorder (e.g., azide groups in ), refine occupancies using PART instructions and validate with residual density maps .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence.

Q. What computational and experimental approaches reconcile discrepancies between predicted and observed biological activity?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., glycosidases, as in ). Compare with experimental IC50 values from enzyme inhibition assays .
  • Free-energy perturbation (FEP) : Calculate binding affinity differences between enantiomers or diastereomers. Validate with isothermal titration calorimetry (ITC).
  • Controlled crystallization : Reproduce conditions in to isolate polymorphs and assess activity variations due to crystal packing .

Q. How do hydrogen-bonding networks in the crystal lattice influence solubility and stability?

  • Methodology :

  • Thermal analysis : Perform DSC/TGA to correlate melting points (e.g., 364.2 K in ) with lattice energy. Compare with solubility profiles in DMSO/water mixtures .
  • Hydrogen-bond mapping : Use Mercury software to visualize intramolecular (e.g., O–H···O=C) and intermolecular (e.g., N–H···O) interactions. Quantify their contribution to lattice stability via Hirshfeld surface analysis .

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